molecular formula C30H28O7 B1213993 Benastatin A CAS No. 138968-85-1

Benastatin A

Cat. No. B1213993
CAS RN: 138968-85-1
M. Wt: 500.5 g/mol
InChI Key: LKGKHTANQJZVPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benastatin A is a polyketide synthase-derived benastatin that has been found in Streptomyces and has diverse biological activities . It inhibits glutathione S-transferase (GST; K i = 5 µM for the rat liver enzyme) . Benastatin A is active against several bacteria, including methicillin-resistant S. aureus (MRSA; MIC = 3.12 µg/ml) .


Synthesis Analysis

The entire gene locus encoding the biosynthesis of the potent glutathione-S-transferase inhibitors and apoptosis inducers benastatin A and B has been cloned and sequenced . The cluster identity was unequivocally proven by deletion of flanking regions and heterologous expression in S. albus and S. lividans .


Molecular Structure Analysis

The formal name of Benastatin A is 8,13-dihydro-1,7,9,11-tetrahydroxy-13,13-dimethyl-8-oxo-3-pentyl-benzo[a]naphthacene-2-carboxylic acid . Its molecular formula is C30H28O7 and its molecular weight is 500.5 .


Chemical Reactions Analysis

The biosynthesis of benastatin A has been studied by feeding experiments with 14C- and 13C-labeled compounds followed by measurement of radioactivity and 13C NMR analysis . The results indicate that benastatin A is derived from two methionine units and fourteen acetate units, condensed in the “head-to-tail” fashion of typical polyketide biosynthesis .


Physical And Chemical Properties Analysis

Benastatin A is a solid . It is soluble in DMSO, poorly soluble in MeOH, CHCl3, and insoluble in H2O .

Scientific Research Applications

Comprehensive Analysis of Benastatin A Applications

Benastatin A is a potent compound with a variety of applications in scientific research. Below is a detailed analysis of six unique applications, each with its own dedicated section.

Glutathione-S-Transferase Inhibition: Benastatin A has been identified as a powerful inhibitor of glutathione-S-transferase (GST), an enzyme involved in detoxification processes . GST inhibition by Benastatin A can be utilized in research to study the enzyme’s role in various diseases, including cancer, where GST is known to contribute to drug resistance.

Apoptosis Induction: Research has shown that Benastatin A can induce apoptosis, the programmed cell death crucial for maintaining cellular homeostasis . This property is particularly useful in cancer research, where inducing apoptosis in cancer cells can be a therapeutic strategy.

Biosynthetic Pathway Elucidation: The biosynthetic pathway of Benastatin A has been fully mapped, providing insights into the natural production of this compound . Understanding this pathway is essential for metabolic engineering efforts aimed at producing Benastatin A and its derivatives in larger quantities for research purposes.

Metabolic Engineering: The genetic engineering of altered fatty acid-polyketide hybrids has been explored using the benastatin biosynthetic pathway . This application allows for the creation of novel compounds with potential therapeutic properties by manipulating the enzymes involved in Benastatin A production.

Antiproliferative Activity: Benastatin A derivatives have been found to possess antiproliferative activities, making them candidates for anti-cancer agents . The study of these derivatives can lead to the development of new drugs that can inhibit the growth of cancer cells.

Polyphenol Production: The manipulation of the hybrid fatty acid polyketide pathway in the production of Benastatin A supports the hypothesis that the polyketide chain length is dependent on the size of the enzyme cavity . This finding is significant for the production of polyphenols with altered substituents and ring systems, which have various applications in pharmaceuticals and materials science.

Mechanism of Action

Benastatin A inhibits glutathione S-transferase (GST; K i = 5 µM for the rat liver enzyme) . It is active against several bacteria, including methicillin-resistant S. aureus (MRSA; MIC = 3.12 µg/ml) .

Safety and Hazards

The safety data sheet for Benastatin A can be found at the provided link .

Future Directions

The potential of metabolic engineering toward polyphenols with altered substituents and ring systems has been substantiated . This could lead to the development of novel penta- and hexacyclic benastatin derivatives with antiproliferative activities .

properties

IUPAC Name

1,7,9,11-tetrahydroxy-13,13-dimethyl-8-oxo-3-pentylbenzo[a]tetracene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28O7/c1-4-5-6-7-14-10-15-8-9-17-18(22(15)27(34)23(14)29(36)37)13-20-25(26(17)33)28(35)24-19(30(20,2)3)11-16(31)12-21(24)32/h8-13,31-34H,4-7H2,1-3H3,(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGKHTANQJZVPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=C2C(=C1)C=CC3=C(C4=C(C=C32)C(C5=C(C4=O)C(=CC(=C5)O)O)(C)C)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30160848
Record name Benastatin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30160848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benastatin A

CAS RN

138968-85-1
Record name Benastatin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138968851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benastatin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30160848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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